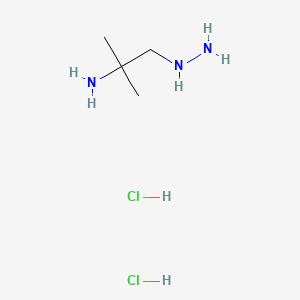
(2-Amino-2-methylpropyl)hydrazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-2-methylpropyl)hydrazinedihydrochloride is a chemical compound with the molecular formula C4H15Cl2N3 It is a derivative of hydrazine, characterized by the presence of an amino group and a methyl group attached to the hydrazine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-methylpropyl)hydrazinedihydrochloride typically involves the reaction of 2-amino-2-methylpropanol with hydrazine in the presence of hydrochloric acid. The reaction proceeds as follows:
Step 1: 2-amino-2-methylpropanol is reacted with hydrazine hydrate under controlled temperature conditions.
Step 2: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale mixing: of 2-amino-2-methylpropanol and hydrazine hydrate in industrial reactors.
Controlled addition: of hydrochloric acid to ensure complete conversion to the dihydrochloride salt.
Purification: steps to isolate the final product, which may include crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-2-methylpropyl)hydrazinedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydrazine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Simpler amines and hydrazine derivatives.
Substitution: Substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
(2-Amino-2-methylpropyl)hydrazinedihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential role in biochemical pathways involving hydrazine compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Amino-2-methylpropyl)hydrazinedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler derivative with similar reactivity but lacking the amino and methyl groups.
Monomethylhydrazine: Contains a single methyl group attached to the hydrazine backbone.
1,1-Dimethylhydrazine: Contains two methyl groups attached to the hydrazine backbone.
Uniqueness
(2-Amino-2-methylpropyl)hydrazinedihydrochloride is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these functional groups are required.
Properties
Molecular Formula |
C4H15Cl2N3 |
|---|---|
Molecular Weight |
176.09 g/mol |
IUPAC Name |
1-hydrazinyl-2-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C4H13N3.2ClH/c1-4(2,5)3-7-6;;/h7H,3,5-6H2,1-2H3;2*1H |
InChI Key |
LUPIFIUKRNVHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















